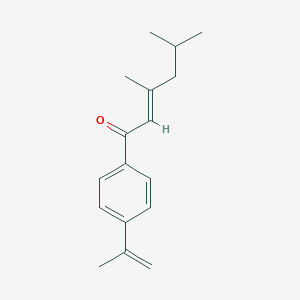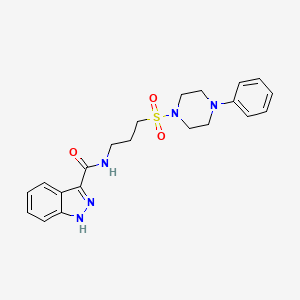
(E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one is an organic compound that belongs to the class of ketones. This compound features a hex-2-en-1-one backbone with various substituents, including dimethyl groups and a prop-1-en-2-ylphenyl group. The (E) designation indicates the configuration of the double bond in the hex-2-en-1-one chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones. For instance, the reaction between 4-prop-1-en-2-ylbenzaldehyde and 3,5-dimethylhexan-2-one under basic conditions can yield the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3,5-dimethyl-1-phenylhex-2-en-1-one: Lacks the prop-1-en-2-yl group.
(E)-3,5-dimethyl-1-(4-methylphenyl)hex-2-en-1-one: Contains a methyl group instead of the prop-1-en-2-yl group.
(E)-3,5-dimethyl-1-(4-ethylphenyl)hex-2-en-1-one: Contains an ethyl group instead of the prop-1-en-2-yl group.
Uniqueness
(E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one is unique due to the presence of the prop-1-en-2-yl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to similar compounds.
Propiedades
Fórmula molecular |
C17H22O |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
(E)-3,5-dimethyl-1-(4-prop-1-en-2-ylphenyl)hex-2-en-1-one |
InChI |
InChI=1S/C17H22O/c1-12(2)10-14(5)11-17(18)16-8-6-15(7-9-16)13(3)4/h6-9,11-12H,3,10H2,1-2,4-5H3/b14-11+ |
Clave InChI |
HHAXSPROQUCRBK-SDNWHVSQSA-N |
SMILES isomérico |
CC(C)C/C(=C/C(=O)C1=CC=C(C=C1)C(=C)C)/C |
SMILES canónico |
CC(C)CC(=CC(=O)C1=CC=C(C=C1)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105184.png)
![N-(2-chlorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14105192.png)
![3-[(2-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105206.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14105209.png)
![1-Phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105210.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105214.png)


![3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105229.png)

![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14105237.png)
![1-(5-Methylfuran-2-yl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105254.png)
![4-({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B14105261.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105262.png)
